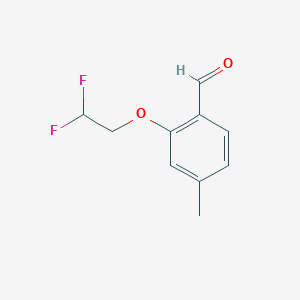
2-(2,2-Difluoroethoxy)-4-methylbenzaldehyde
Übersicht
Beschreibung
2-(2,2-Difluoroethoxy)-4-methylbenzaldehyde is a chemical compound with the following properties:
- Chemical Formula : C<sub>4</sub>H<sub>8</sub>F<sub>2</sub>O<sub>2</sub>
- Molecular Weight : 126.1 g/mol
- CAS Number : 853005-07-9
- Other Names : 2-(2,2-Difluoroethoxy)ethanol; 2-(2,2-Difluoroethoxy)ethan-1-ol
Synthesis Analysis
The synthetic pathway for this compound involves introducing a difluoroethoxy group onto a 4-methylbenzaldehyde scaffold. Specific synthetic methods and reagents used in its preparation would require further investigation from relevant literature.
Molecular Structure Analysis
The molecular structure of 2-(2,2-Difluoroethoxy)-4-methylbenzaldehyde consists of a benzene ring substituted with a methyl group and a difluoroethoxy moiety. The aldehyde functional group is attached to the benzene ring.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including:
- Aldol Condensation : Reacting with other aldehydes or ketones to form larger molecules.
- Reduction : Conversion of the aldehyde group to an alcohol.
- Substitution Reactions : Involving the difluoroethoxy group.
Physical And Chemical Properties Analysis
- Boiling Point : Predicted to be approximately 159.4°C.
- Density : Predicted density is around 1.149 g/cm³.
- Acidity (pKa) : Estimated pKa value is 14.26.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
- Selective Ortho-Bromination : Substituted benzaldoximes were synthesized using a selective palladium-catalyzed ortho-bromination, demonstrating the utility of substituted benzaldehydes in complex organic synthesis (Dubost et al., 2011).
- Copper-Catalyzed Oxidation : Water-soluble copper(II) complexes were used for the catalytic oxidation of benzylic alcohols to aromatic aldehydes in water, highlighting a green chemistry approach to aldehyde production (Wu et al., 2016).
Material Science
- Microporous Polyaminals : Fluorinated benzaldehydes were utilized in the synthesis of microporous polyaminal networks, showcasing applications in gas adsorption and separation technologies (Li et al., 2016).
Pharmaceutical and Biomedical Research
- Anticancer Activity : Fluorinated analogues of benzaldehydes were synthesized and evaluated for their anticancer properties, indicating the role of benzaldehyde derivatives in developing novel anticancer agents (Lawrence et al., 2003).
Analytical Chemistry
- Electrocatalytic Activity : Films of dihydroxybenzaldehydes were studied for their electrocatalytic activity toward NADH oxidation, relevant for biosensor development (Pariente et al., 1996).
Safety And Hazards
- Hazard Codes : Not specified.
- Safety Precautions : Handle with care, following standard laboratory safety protocols.
- Customs Code : 2906290090
Zukünftige Richtungen
Research avenues related to this compound could include:
- Biological Activity : Investigate potential applications in medicine or industry.
- Synthetic Modifications : Explore derivatization for improved properties.
- Toxicology Studies : Assess safety profiles.
Please note that this analysis is based on available information, and further exploration of scientific literature is recommended for a more comprehensive understanding1.
Eigenschaften
IUPAC Name |
2-(2,2-difluoroethoxy)-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-7-2-3-8(5-13)9(4-7)14-6-10(11)12/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOFXIHOSINPQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Difluoroethoxy)-4-methylbenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl (3R,4R)-3-[(2,3-dihydroxypropyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1531783.png)
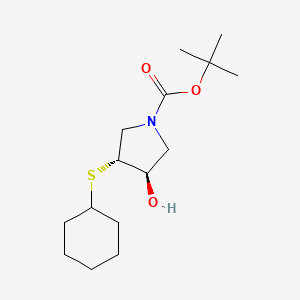
![2-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol](/img/structure/B1531785.png)
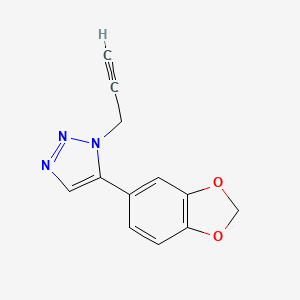
![(3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol](/img/structure/B1531788.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(2-methyloxolan-3-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1531789.png)
![4-[4-(Trifluoromethoxy)phenyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1531790.png)
![1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1531791.png)
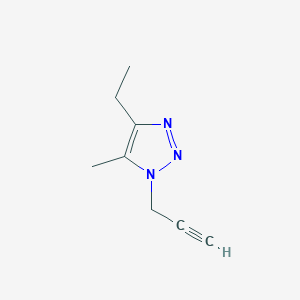
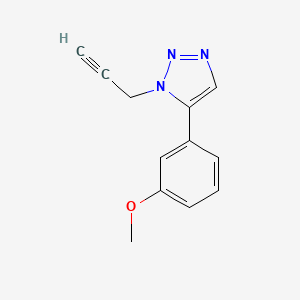
amine](/img/structure/B1531798.png)
![1-[(1-fluorocyclopentyl)methyl]-2-(propan-2-yl)-1H-imidazole](/img/structure/B1531799.png)
![4-[2-(Oxolan-2-yl)ethyl]piperidine hydrochloride](/img/structure/B1531801.png)
![4-[2-(Piperidin-2-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531803.png)